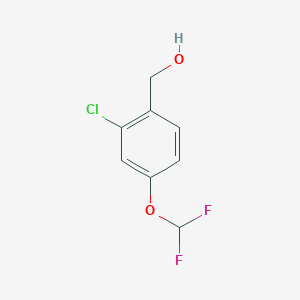
(2-Chloro-4-(difluoromethoxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base, followed by reduction to the methanol derivative .
Industrial Production Methods
Industrial production methods for (2-Chloro-4-(difluoromethoxy)phenyl)methanol are not widely documented.
化学反応の分析
Types of Reactions
(2-Chloro-4-(difluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of (2-Chloro-4-(difluoromethoxy)phenyl)aldehyde or (2-Chloro-4-(difluoromethoxy)phenyl)carboxylic acid.
Reduction: Formation of (2-Chloro-4-(difluoromethoxy)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Chloro-4-(difluoromethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
類似化合物との比較
Similar Compounds
- (2-Chloro-4-fluorophenyl)methanol
- (2-Chloro-4-methoxyphenyl)methanol
- (2-Chloro-4-(trifluoromethoxy)phenyl)methanol
Uniqueness
(2-Chloro-4-(difluoromethoxy)phenyl)methanol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs .
生物活性
(2-Chloro-4-(difluoromethoxy)phenyl)methanol is an organic compound with a molecular formula of C₈H₇ClF₂O₂ and a molecular weight of 208.59 g/mol. Its unique structural attributes, including a chlorinated aromatic ring and a difluoromethoxy group, contribute to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features:
- Chlorine atom : Enhances reactivity.
- Difluoromethoxy group : Modulates electronic properties and lipophilicity.
The combination of these groups may influence the compound's interaction with biological targets, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound may involve:
- Binding to Enzymes : The phenolic hydroxymethyl group can form hydrogen bonds with enzyme active sites.
- Modulation of Signaling Pathways : Its unique structure allows it to interact with various molecular targets, potentially influencing pathways related to cell proliferation and differentiation.
In Vitro Studies
Research has indicated that compounds structurally similar to this compound exhibit significant biological activities:
- Differentiation Induction in Cancer Cells : A study highlighted the ability of certain small molecules to promote differentiation in acute myeloid leukemia (AML) blasts, suggesting that compounds with similar structures could also have therapeutic potential in hematological malignancies .
Comparative Analysis with Related Compounds
A comparison table illustrates the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2-Chloro-4-methylphenyl)methanol | C₈H₉ClO | Lacks difluoromethoxy group; simpler structure |
| (4-Difluoromethoxyphenyl)methanol | C₈H₉F₂O | No chlorine substituent; focuses on difluoromethoxy functionality |
| 4-Chloro-2-methylphenol | C₇H₇ClO | Similar chlorinated structure; lacks difluoromethoxy group |
This table highlights how the unique combination of functional groups in this compound may enhance its reactivity and biological properties compared to its analogs.
Case Studies and Research Findings
- Anticancer Properties : Research has shown that compounds with similar structures can serve as potent inhibitors in cancer models. For instance, studies on SMYD2 inhibitors have demonstrated how modifications in phenolic compounds can lead to significant changes in potency against cancer cell lines .
- Pharmacokinetics : The presence of fluorine atoms often alters the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. Studies indicate that difluoromethyl substitutions can enhance membrane permeability while reducing lipophilicity .
- Environmental Impact : The degradation pathways of chlorinated phenols have been studied extensively, revealing insights into their environmental persistence and potential ecological effects .
特性
IUPAC Name |
[2-chloro-4-(difluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDYQXGJVNZULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














